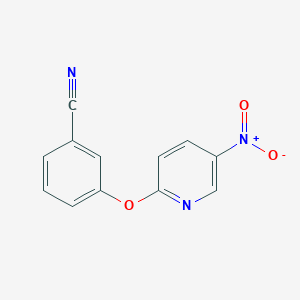
3-(5-Nitropyridin-2-yloxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Nitropyridin-2-yloxy)benzonitrile is a chemical compound with the molecular formula C12H7N3O3 and a molecular weight of 241.2 g/mol . This compound is characterized by the presence of a nitropyridine moiety linked to a benzonitrile group through an oxygen atom. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-(5-Nitropyridin-2-yloxy)benzonitrile typically involves the reaction of 5-nitropyridin-2-ol with 3-bromobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
3-(5-Nitropyridin-2-yloxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid in the presence of acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
3-(5-Nitropyridin-2-yloxy)benzonitrile is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(5-Nitropyridin-2-yloxy)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors or proteins. The exact pathways and molecular targets are still under investigation, but its unique structure allows it to interact with various biological molecules .
Vergleich Mit ähnlichen Verbindungen
3-(5-Nitropyridin-2-yloxy)benzonitrile can be compared with other similar compounds such as:
3-(5-Chloropyridin-2-yloxy)benzonitrile: This compound has a chlorine atom instead of a nitro group, which may result in different chemical reactivity and biological activity.
3-(5-Methylpyridin-2-yloxy)benzonitrile: The presence of a methyl group instead of a nitro group can influence the compound’s properties and applications.
3-(5-Fluoropyridin-2-yloxy)benzonitrile:
These comparisons highlight the unique aspects of this compound, such as its nitro group, which can undergo specific reactions and interactions that other similar compounds may not.
Eigenschaften
Molekularformel |
C12H7N3O3 |
|---|---|
Molekulargewicht |
241.20 g/mol |
IUPAC-Name |
3-(5-nitropyridin-2-yl)oxybenzonitrile |
InChI |
InChI=1S/C12H7N3O3/c13-7-9-2-1-3-11(6-9)18-12-5-4-10(8-14-12)15(16)17/h1-6,8H |
InChI-Schlüssel |
LJBQUWUCNRQBDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


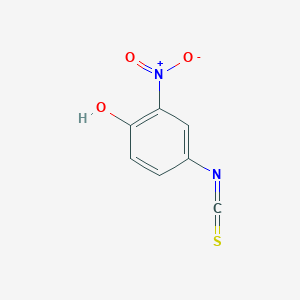
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13962215.png)
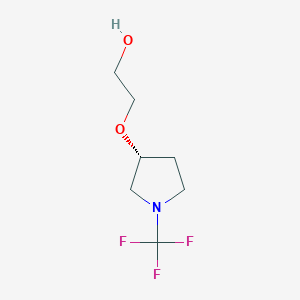
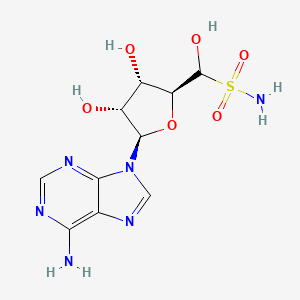
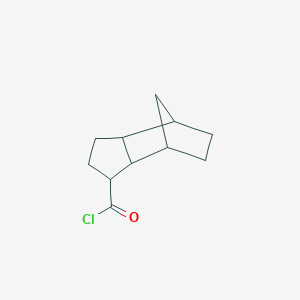
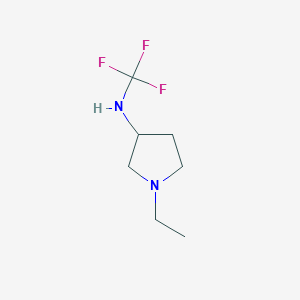
![Bicyclo[3.2.1]octane-1-carbonyl chloride](/img/structure/B13962239.png)
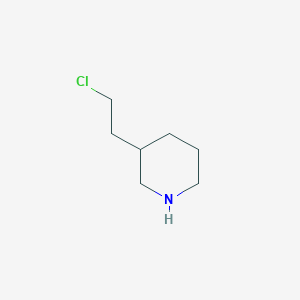

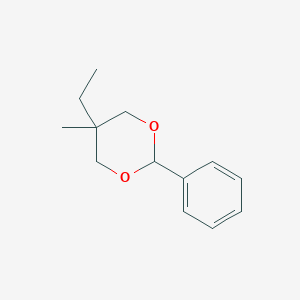
![5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde](/img/structure/B13962263.png)
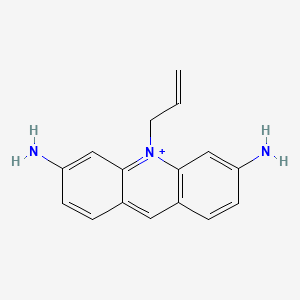
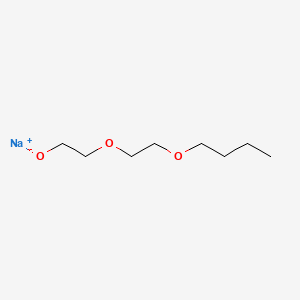
![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13962279.png)
